molecular formula C15H17N3O B7509957 Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone

Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone

Cat. No. B7509957
M. Wt: 255.31 g/mol
InChI Key: PMRUBIJHJHXYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone, also known as Compound A, is a synthetic small molecule that has been studied for its potential use in scientific research. This compound has been shown to have promising effects in various areas of research, including cancer therapy and inflammation. In

Mechanism of Action

The mechanism of action of Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A is not fully understood, but it is believed to involve the inhibition of several signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been shown to inhibit the activation of NF-κB and prevent the translocation of NF-κB to the nucleus. Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has also been shown to inhibit the JAK/STAT pathway by reducing the phosphorylation of STAT3.
Biochemical and Physiological Effects
Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the reduction of inflammation. In cancer cells, Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been shown to inhibit the growth of cells and induce apoptosis through the activation of caspases. In inflammation, Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway.

Advantages and Limitations for Lab Experiments

Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has several advantages for use in lab experiments, including its synthetic nature, its stability, and its specificity for certain signaling pathways. However, there are also limitations to the use of Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A in lab experiments, including its potential toxicity and the need for further research on its mechanism of action.

Future Directions

There are several future directions for the study of Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A, including the investigation of its potential use in combination with other drugs, the exploration of its mechanism of action, and the development of new derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to explore the potential use of Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A in other areas of scientific research, including neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A is a synthetic small molecule that has been studied for its potential use in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A have been explored in this paper. The promising effects of Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A in cancer therapy and inflammation make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A involves several steps, including the synthesis of the pyrazole ring, the synthesis of the azetidine ring, and the coupling of the two rings. The final product is obtained through a series of purification steps. The synthesis method of Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been described in detail in several scientific publications.

Scientific Research Applications

Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been studied for its potential use in various areas of scientific research, including cancer therapy, inflammation, and autoimmune diseases. In cancer therapy, Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune diseases, Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been shown to reduce the activity of immune cells and prevent tissue damage.

properties

IUPAC Name

azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11-10-12(2)18(16-11)14-6-4-13(5-7-14)15(19)17-8-3-9-17/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRUBIJHJHXYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)N3CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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